molecular formula C21H20ClNO3 B2786616 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone CAS No. 882749-02-2

3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone

Cat. No. B2786616
CAS RN: 882749-02-2
M. Wt: 369.85
InChI Key: XBJLNLPLFDUCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, commonly referred to as CNDNP, is a potent and selective inhibitor of the enzyme tyrosine hydroxylase (TH). TH is a key enzyme in the synthesis of the neurotransmitter dopamine, and its inhibition can have profound effects on the nervous system. CNDNP has been studied extensively in laboratory settings, and its biochemical and physiological effects have been elucidated.

Scientific Research Applications

CNDNP has been studied extensively in laboratory settings, and its effects on the nervous system have been elucidated. It has been used to study the biochemical and physiological effects of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone inhibition, as well as the molecular mechanisms underlying its action. Additionally, CNDNP has been used to study the effects of dopamine on behavior, and its potential role in the development of neurological disorders such as Parkinson’s disease.

Mechanism of Action

CNDNP acts as an inhibitor of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, the enzyme responsible for the conversion of tyrosine to dopamine. By inhibiting this enzyme, CNDNP reduces the amount of dopamine produced and can have profound effects on the nervous system.
Biochemical and Physiological Effects
CNDNP has been shown to reduce the level of dopamine in the brain, leading to a decrease in motor activity and a decrease in the reward response. Additionally, CNDNP has been shown to increase the levels of the neurotransmitter serotonin in the brain, leading to an increase in anxiety and depression-like behaviors.

Advantages and Limitations for Lab Experiments

CNDNP is a relatively simple molecule to synthesize and is relatively stable, making it a suitable reagent for laboratory experiments. Additionally, CNDNP is a potent and selective inhibitor of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, making it a useful tool for studying the effects of dopamine on behavior. However, CNDNP is a relatively new compound, and its long-term effects on the body are not yet known.

Future Directions

Given the potential of CNDNP as a tool for studying the effects of dopamine on behavior, there are a number of potential future directions for research. These include further studies into the biochemical and physiological effects of CNDNP, as well as the development of new compounds with similar properties. Additionally, further research into the potential role of CNDNP in the development of neurological disorders such as Parkinson’s disease is warranted. Finally, further studies into the long-term effects of CNDNP on the body are needed in order to determine its safety for use in humans.

Synthesis Methods

CNDNP is synthesized from commercially available starting materials. The synthesis is performed in two steps, with the first step involving the reaction of 4-chloro-2,5-dimethoxyaniline with 2-naphthylacetic acid. This reaction produces 3-(4-chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, which is then reacted with sodium borohydride to form the final product. The synthesis is relatively simple and can be completed in a few hours.

properties

IUPAC Name

3-(4-chloro-2,5-dimethoxyanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-25-20-13-18(21(26-2)12-17(20)22)23-10-9-19(24)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11-13,23H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJLNLPLFDUCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCCC(=O)C2=CC3=CC=CC=C3C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone

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